Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a chemical compound with the CAS Number: 61404-41-9. It has a molecular weight of 202.6 and its IUPAC name is ethyl 6-chloro-3-hydroxy-4-pyridazinecarboxylate.
Molecular Structure Analysis
The molecular formula of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is C7H7ClN2O3. The InChI key is WTBUDFWPROPPOW-UHFFFAOYSA-N.
Physical And Chemical Properties Analysis
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a solid at room temperature. . The compound has a number of heavy atoms: 13, aromatic heavy atoms: 6, rotatable bonds: 3, H-bond acceptors: 5.0, and H-bond donors: 1.0. Its molar refractivity is 45.15 and TPSA is 72.31 Ų.
Compound Description: This compound is a quinoline derivative characterized by an ethyl ester group at the 4-position and a chlorine atom at the 6-position. It exhibits planarity with the ethyl acetate group slightly twisted from the quinoline ring system. The crystal structure reveals offset π–π interactions forming columns of molecules along the c-axis direction. []
Compound Description: This compound features a dihydroquinolin-2-one core structure with a chlorine atom at the 6-position, a phenyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The molecule shows a nearly planar dihydroquinolin-2-one ring system, with the phenyl and carboxylate groups significantly twisted. The crystal structure reveals the formation of R 2 2(8) dimers via N—H⋯O hydrogen bonds. []
Compound Description: This compound is characterized by a planar quinoline ring system with a chlorine atom at the 6-position, a methyl group at the 2-position, a phenyl group at the 4-position, and an ethyl carboxylate group at the 3-position. Both the phenyl and carboxylate groups exhibit a significant dihedral angle with the quinoline ring system. []
Compound Description: This compound is a 4-aryloxy-quinoline 3-ester characterized by a methyl group at the 6-position, an iodine at the 7-position, and a 3-iodo-4-methylphenoxy group at the 4-position of the quinoline ring. This compound was formed unexpectedly during the synthesis of a 4-oxo-quinoline 3-ester and highlights the impact of quinolone/hydroxyquinoline tautomerism on synthesis and biological activity. []
Compound Description: This compound was synthesized via a one-pot three-component reaction and features a pyridazine ring with an ethyl carboxylate group at the 4-position and an 8-hydroxyquinolin-5-yl substituent at the 6-position. This compound demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. []
Compound Description: This compound, abbreviated as Pyr2, was investigated for its corrosion inhibition properties on mild steel in acidic environments. It demonstrated mixed-type inhibition characteristics, with its efficiency increasing with concentration and decreasing with temperature. Theoretical calculations complemented the experimental findings, revealing correlations between quantum chemical parameters and the observed inhibition efficiency. []
Compound Description: Similar to the previous compound (Pyr2), this compound was investigated for its corrosion inhibition properties, specifically on low carbon steel in acidic solutions. It exhibited significant inhibition by acting as a mixed-type inhibitor, with its efficiency directly proportional to its concentration. The study employed electrochemical techniques and theoretical calculations to elucidate the inhibition mechanism, proposing a combination of physical and chemical adsorption. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Stearoyl-L-carnitine is a naturally occurring long-chain acylcarnitine. It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM. It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 μM/ml of plasma. Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease.